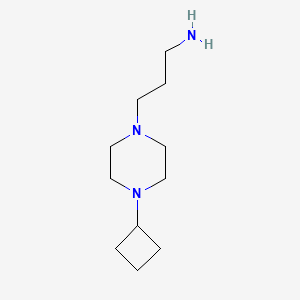

3-(4-Cyclobutylpiperazin-1-yl)propan-1-amine

Description

3-(4-Cyclobutylpiperazin-1-yl)propan-1-amine is a tertiary amine compound characterized by a propan-1-amine backbone substituted at the 3-position with a 4-cyclobutylpiperazine moiety. This structure combines the flexibility of a three-carbon chain with the constrained geometry of the cyclobutyl-substituted piperazine ring, which influences its physicochemical properties (e.g., lipophilicity, basicity) and biological interactions.

Properties

IUPAC Name |

3-(4-cyclobutylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c12-5-2-6-13-7-9-14(10-8-13)11-3-1-4-11/h11H,1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESWWGSCAHYORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Cyclobutylpiperazin-1-yl)propan-1-amine, also known as a cyclobutyl-substituted piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a piperazine ring, which is known for its diverse pharmacological properties, including interactions with various neurotransmitter systems. In this article, we will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and its molecular weight is approximately 182.27 g/mol. The compound features a cyclobutyl group attached to a piperazine moiety, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water and organic solvents |

This compound has been studied for its potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine structure allows it to mimic certain neurotransmitters, potentially acting as an agonist or antagonist depending on the specific receptor subtype.

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of biological activities:

- Antidepressant Effects : Some studies suggest that piperazine derivatives can have antidepressant-like effects in animal models by enhancing serotonergic activity.

- Anxiolytic Properties : Compounds similar to this compound have shown promise in reducing anxiety-related behaviors in preclinical studies.

- Antipsychotic Potential : There is evidence that piperazine derivatives may influence dopaminergic pathways, suggesting potential antipsychotic properties.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and tested their effects on serotonin uptake inhibition. The results indicated that certain derivatives exhibited significant inhibition comparable to established antidepressants. Specifically, this compound showed promising results in enhancing serotonin levels in vitro.

Case Study 2: Anxiolytic Effects

A separate study investigated the anxiolytic effects of several piperazine compounds using the elevated plus maze model in rodents. The findings suggested that compounds with cyclobutyl substitutions significantly reduced anxiety-like behaviors. This study supports the hypothesis that modifications to the piperazine ring can enhance anxiolytic activity.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Key findings include:

- Binding Affinity : The compound demonstrated high binding affinity for serotonin receptors (5-HT_1A and 5-HT_2A), indicating potential as a therapeutic agent for mood disorders.

- In Vivo Studies : Animal studies showed that administration of the compound resulted in significant reductions in depressive and anxiety-like behaviors.

- Safety Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, although further studies are required to confirm these findings.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | Journal of Medicinal Chemistry |

| Anxiolytic | Reduced anxiety-like behavior | Behavioral Brain Research |

| Antipsychotic | Modulation of dopaminergic pathways | Neuropharmacology |

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Cyclobutylpiperazin-1-yl)propan-1-amine, and how are intermediates characterized?

- Methodology :

- Step 1 : Deprotection of dibenzylamine precursors (e.g., using catalytic hydrogenation or acidolysis) to generate primary amines. For example, removal of benzyl groups from intermediates like (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine yields free amines, confirmed via MS (ESI +) with m/z 198 [M + H]+ .

- Step 2 : Coupling reactions with propan-1-amine derivatives. For instance, reacting cyclobutylpiperazine with halogenated propanamines under reflux conditions (e.g., ethanol, 140°C) using triethylamine (TEA) as a base .

- Characterization : MS and ¹H NMR are critical. For example, MS (ESI +) m/z 452 [M + H]+ and NMR shifts (e.g., δ 8.60 ppm for aromatic protons) confirm structural integrity .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodology :

- Precautions : Follow GHS codes (e.g., P201: Obtain special instructions before use; P210: Avoid heat/open flames). Use fume hoods for reactions involving volatile amines or cyclopropane derivatives .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling cyclobutylpiperazine with propan-1-amine derivatives?

- Methodology :

- Factorial Design : Vary parameters like temperature (80–140°C), solvent (ethanol vs. DMF), and base (TEA vs. K₂CO₃). For example, higher temperatures (140°C) in ethanol improve yields of spirocyclic derivatives .

- Catalysis : Screen catalysts (e.g., CuBr for Ullmann-type couplings) to reduce reaction time. achieved 17.9% yield using copper(I) bromide in DMSO .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR/ MS discrepancies) for this compound?

- Methodology :

- Multi-Technique Validation : Cross-validate MS and NMR data. For instance, a molecular ion at m/z 492 [M + H]+ (MS) should align with ¹H NMR integrations (e.g., 11H for cyclohexane protons) .

- Isotopic Labeling : Use deuterated solvents (CDCl₃ or DMSO-d₆) to assign ambiguous peaks. For example, δ 3.73 ppm (m, 1H) in corresponds to cyclopropane-CH₂ .

Q. What computational strategies aid in designing novel derivatives of this compound?

- Methodology :

- Quantum Chemistry : Use DFT (e.g., Gaussian) to model reaction pathways and transition states. ICReDD’s approach combines computation and experimental data to predict optimal conditions .

- SAR Studies : Dock derivatives into target receptors (e.g., dopamine D3) using AutoDock Vina. highlights piperazine’s role in receptor selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.